(S)-N-Boc-L-homoserine Triethylammonium Salt
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Description
Trialkylammonium salts, which “(S)-N-Boc-L-homoserine Triethylammonium Salt” could be classified as, are known to display dual reactivity through both the aryl group and the N-methyl groups . These salts have been widely applied in cross-coupling, aryl etherification, fluorine radiolabelling, phase-transfer catalysis, supramolecular recognition, polymer design, and methylation .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, trialkylammonium salts have been widely applied in various chemical reactions, including cross-coupling, aryl etherification, and methylation .Chemical Reactions Analysis
Trialkylammonium salts are known to undergo degradation, with thermal degradation leading to the formation of methyl iodide and the parent aniline . This is consistent with a closed-shell S_N2-centred degradative pathway .Mechanism of Action
Target of Action
Triethylammonium salts have been known to display dual reactivity through both the aryl group and the n-methyl groups . They have been widely applied in cross-coupling, aryl etherification, fluorine radiolabelling, phase-transfer catalysis, and supramolecular recognition .
Mode of Action
It’s worth noting that quaternary ammonium salts, a category that includes triethylammonium salts, have been found to be useful in sn2 and e2 reactions . These reactions involve nucleophilic substitution or base-catalyzed elimination .
Biochemical Pathways
Triethylammonium salts have been implicated in various biochemical processes, including cross-coupling, aryl etherification, and phase-transfer catalysis .
Future Directions
Properties
IUPAC Name |
N,N-diethylethanamine;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5.C6H15N/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13;1-4-7(5-2)6-3/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13);4-6H2,1-3H3/t6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFLJVHFPCDKEP-RGMNGODLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CC(C)(C)OC(=O)NC(CCO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675718 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796072-25-8 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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